Ethaneselenoamide
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Overview
Description
Ethaneselenoamide is an organoselenium compound characterized by the presence of a selenium atom bonded to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethaneselenoamide can be synthesized through several methods. One common approach involves the reaction of selenium dioxide with primary amines in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically occurs at room temperature, and the product is isolated through standard purification techniques .
Industrial Production Methods
Industrial production of this compound often involves the use of selenium dioxide and primary amines under controlled conditions to ensure high yield and purity. The reaction is optimized by adjusting parameters such as temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethaneselenoamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert this compound to selenols.
Substitution: this compound can participate in substitution reactions where the selenium atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
Ethaneselenoamide has a wide range of scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the formation of complex molecules.
Biology: this compound is studied for its potential role in biological systems, particularly in the context of selenium’s essential functions in human health.
Mechanism of Action
The mechanism by which ethaneselenoamide exerts its effects involves several molecular targets and pathways:
Mitochondria-Mediated Pathway: this compound can induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of mitochondrial pathways.
Death Receptor Pathway: It can activate death receptors, leading to the phosphorylation of p53 and subsequent apoptosis.
AMPK Pathway: This compound activates the AMP-activated protein kinase (AMPK) pathway, promoting cell death in cancer cells.
Comparison with Similar Compounds
Ethaneselenoamide can be compared with other organoselenium compounds such as:
Selenocysteine: An amino acid containing selenium, essential for various biological functions.
Selenomethionine: Another selenium-containing amino acid with antioxidant properties.
Sulfonamides: Although not containing selenium, sulfonamides share similar structural features and are widely used in medicinal chemistry
This compound stands out due to its unique selenium-amide bond, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
21595-58-4 |
---|---|
Molecular Formula |
C2H4NSe |
Molecular Weight |
121.03 g/mol |
InChI |
InChI=1S/C2H4NSe/c1-2(3)4/h3H,1H3 |
InChI Key |
FXEIVSYQEOJLBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=N)[Se] |
Origin of Product |
United States |
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